![molecular formula C21H17ClN4O2 B2793956 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1243092-89-8](/img/structure/B2793956.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
A study conducted by Castro et al. (2017) explored the nonlinear optical properties of organic crystals related to acetamide structures, including those with chlorophenyl and pyrazinyl groups. Their findings highlight the potential of these compounds for applications in photonic devices, such as optical switches and modulators. The research utilized a novel approach considering the polarization effects of the environment on these crystals, suggesting their suitability for optical energy applications (Castro et al., 2017).
Coordination Complexes and Antioxidant Activity
Another research effort by Chkirate et al. (2019) focused on synthesizing coordination complexes from pyrazole-acetamide derivatives. The study characterized these complexes through various spectroscopic techniques and evaluated their antioxidant activity. The findings indicate the influence of hydrogen bonding on the self-assembly processes of these complexes, highlighting their significant antioxidant potential (Chkirate et al., 2019).
Antimicrobial Agents
Aly et al. (2011) delved into the design and synthesis of new heterocyclic compounds incorporating the antipyrine moiety, expecting high biological activity against various microorganisms. This research underscores the potential use of such compounds as potent antimicrobial agents, contributing to the development of new treatments for microbial infections (Aly et al., 2011).
Molecular Conformations and Crystal Structures
Investigations into the crystal structures of C,N-disubstituted acetamides have been conducted to understand their molecular conformations and hydrogen bonding patterns. Studies like those by Narayana et al. (2016) provide insights into how molecular arrangements and interactions could influence the physical properties and potential applications of these compounds in various scientific and technological fields (Narayana et al., 2016).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-2-8-17(9-3-14)23-20(27)13-25-10-11-26-19(21(25)28)12-18(24-26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHXAYUKPHUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

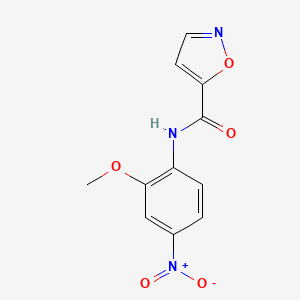
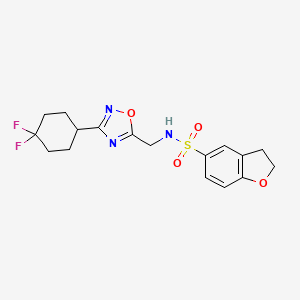
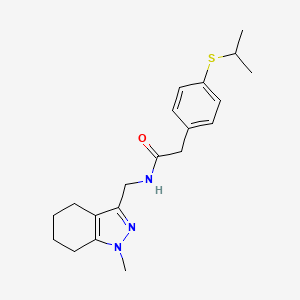
![2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2793880.png)
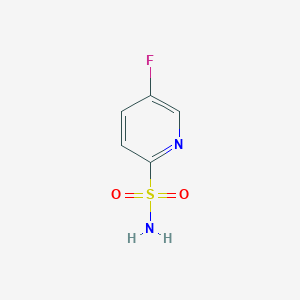
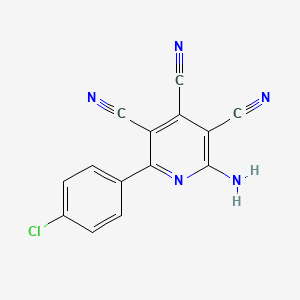


![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793890.png)
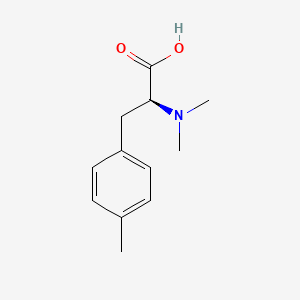
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2793892.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride](/img/structure/B2793893.png)
![N-(2-chlorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793894.png)
